(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide is a chemical compound recognized for its potential applications in medicinal chemistry and drug discovery. This compound features a tetrahydro-2H-pyran moiety, which is a cyclic ether that contributes to its structural uniqueness and biological activity. The compound is classified as an amide due to the presence of the amide functional group (-C(=O)N-), which is crucial for its interaction with biological targets.
The molecular formula of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol . It is classified under organic compounds, specifically as an aromatic amide due to the benzene ring attached to the nitrogen atom of the amide group. Its chirality indicates that it exists in a specific stereoisomeric form, which can significantly influence its biological properties.
The synthesis of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide can be approached through various synthetic routes, typically involving the formation of the tetrahydro-2H-pyran intermediate followed by acylation to form the amide:
The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.
(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide may participate in various chemical reactions typical for amides, including:
While specific mechanisms of action for (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide are not extensively documented, compounds with similar structures often interact with biological targets through hydrogen bonding and hydrophobic interactions facilitated by their aromatic and aliphatic regions.
For example, if this compound acts as an inhibitor or agonist at certain receptors (like cannabinoid receptors), it would likely engage in conformational changes within those proteins, modulating their activity based on its binding affinity and specificity .
The physical properties of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide include:
Chemical properties include stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.
(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide has potential applications in:
The enantioselective construction of the tetrahydro-2H-pyran (THP) ring system is pivotal for accessing chiral (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide. Two primary strategies dominate: catalytic asymmetric bromination and chiral auxiliary-mediated cyclization. In catalytic approaches, peptide-based catalysts (e.g., tetrapeptide 6 bearing a dimethylamino-alanine residue) enable electrophilic aromatic substitutions with high enantioselectivity. For example, tribromination of tertiary benzamides using dibromodimethylhydantoin (DBDMH) at −40°C achieves enantiomeric ratios (er) up to 98:2 after recrystallization [5]. Alternatively, chiral pool synthesis leverages carbohydrate precursors, where tetrahydropyran-3-carboxylic acid (YEWPVCUHKJABMV-UHFFFAOYSA-N) serves as a stereodefined building block for amide coupling [9]. Cyclization of chiral 1,5-diols with acid catalysts also provides enantiopure THP scaffolds, though yields vary with substitution patterns.
Table 1: Enantioselective Synthesis Methods for THP-3-yl Scaffolds
Method | Catalyst/Reagent | er (R vs. S) | Yield (%) | Key Advantage |
---|---|---|---|---|
Catalytic Bromination | Peptide 6/DBDMH | Up to 98:2 | 59-92 | High enantiocontrol |
Chiral Pool | Tetrahydropyran-3-carboxylic acid | >99:1 | 70-85 | Atom-economic |
Diol Cyclization | p-TsOH | 90:10 | 65 | Broad substrate scope |
Meta-substituted THP rings (e.g., 3-aminotetrahydropyran) require resolution via diastereomeric salt formation, as in the synthesis of (Tetrahydro-2H-pyran-3-yl)methanamine derivatives (7179-99-9) [2]. Steric hindrance from 3,5-disubstituted benzamides significantly enhances enantiopurity by suppressing racemization post-functionalization [5].
The (R)-configuration of N-(tetrahydro-2H-pyran-3-yl)benzamide derivatives dictates target engagement through conformational rigidity and hydrogen-bonding networks. Molecular dynamics simulations reveal that the (R)-enantiomer adopts a quasi-planar orientation when bound to serotonin/noradrenaline transporters (SERT/NET), enabling optimal hydrophobic contact with Phe341 in SERT and electrostatic interactions with Asp75 in NET [3]. In contrast, the (S)-enantiomer exhibits a 30° deviation from ideal binding geometry, reducing complementarity. For cannabinoid receptors (CB1/CB2), the (R)-enantiomer of structurally analogous carboxamides (e.g., N-methyl-3-(tetrahydro-2H-pyran-4-yl)-carbazole-6-carboxamide) achieves a Ki of 12 nM at CB1—15-fold lower than its (S)-counterpart—due to enhanced van der Waals contacts with Leu387 in helix 6 [7].
The THP ring’s 3D orientation further influences binding kinetics. In mTOR inhibitors, morpholine-substituted tetrahydroquinolines with (R)-chirality at the C3 position exhibit 5-fold stronger binding (ΔG = −9.8 kcal/mol) than (S)-analogs, attributed to hydrogen bonding with Val2240 and π-stacking with Tyr2225 [10]. Similarly, (R)-benzamides show 40% slower dissociation from CYP2D6 compared to (S)-enantiomers, as confirmed by surface plasmon resonance (SPR) [5].
Biological profiling of (R)- and (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide derivatives reveals stark stereodivergence:
Table 2: Enantiomer Comparison in Key Pharmacological Assays
Activity Parameter | (R)-Enantiomer | (S)-Enantiomer | Selectivity Ratio (R/S) |
---|---|---|---|
SERT IC₅₀ | 79 nM | >1,000 nM | >12.7 |
CB1 Ki | 12 nM | 180 nM | 15 |
A549 Cytotoxicity (IC₅₀) | 0.033 µM | 0.66 µM | 20 |
Metabolic t₁/₂ (HLM) | 48 min | 12 min | 4 |
The (R)-configuration also minimizes CNS penetration for peripherally acting drugs. Cannabinoid agonist (R)-N,9-dimethyl-N-(4-(methylamino)butyl)-THP-carboxamide shows a brain/plasma ratio of 0.005, avoiding CB1-mediated central effects [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: